4-Bromo-2,6-difluorobenzamide
Overview
Description
4-Bromo-2,6-difluorobenzamide is a chemical compound with the molecular formula C7H4BrF2NO . It has an average mass of 236.014 Da and a monoisotopic mass of 234.944427 Da .
Synthesis Analysis
The synthesis of this compound can be achieved from 4-Bromo-2,6-difluorobenzoic acid . Another method involves using raw materials like tetrahydrofuran, potassium tert-butoxide, petroleum ether, 3,5-difluorobromobenzene, DMF, and n-butyllithium .Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with bromo and difluoro substituents at the 4 and 2,6 positions respectively .Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 236.02 .Scientific Research Applications
Green Preparation Methodology
A study highlighted the importance of 2,6-difluorobenzamide, a derivative of 4-Bromo-2,6-difluorobenzamide, as an organic intermediate predominantly used for synthesizing pesticides. The research focused on a green preparation method involving the non-catalytic hydrolysis of 2,6-difluorobenzonitrile in high-temperature liquid water, reducing waste water pollution significantly. This method showed a promising yield and presented essential data for eco-friendly preparation processes (Ren Haoming, 2011).
Biocatalytic Production
Another research explored the efficient production of 2,6-difluorobenzamide using a recombinant Escherichia coli that expresses nitrile hydratase from Aurantimonas manganoxydans. The study optimized key parameters for the biocatalytic process and scaled up the production significantly without generating any by-products, marking a substantial step forward in the industrial application of this compound derivatives (Zhengfei Yang et al., 2018).
Synthesis and Purity Enhancement
Research efforts have also been directed towards the synthesis methods of 2,6-difluorobenzamide. One study detailed a process starting from 2,6-dichlorobenzonitrile and achieving an overall product yield of 80.5% with a high melting point, indicating good product quality. The production process was characterized by the ready availability of starting materials and minimal environmental pollution (Li Xiu-lian, 2009). Another research adopted a method involving fluorization and nuclephilic addition, achieving high yield and purity, which is essential for the compound's application in various industries (Luo Sheng-tie, 2005).
Safety and Hazards
The compound is classified under GHS07 and has a signal word of warning . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Properties
IUPAC Name |
4-bromo-2,6-difluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGSRKKGNFFTNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840481-49-4 | |
Record name | 840481-49-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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